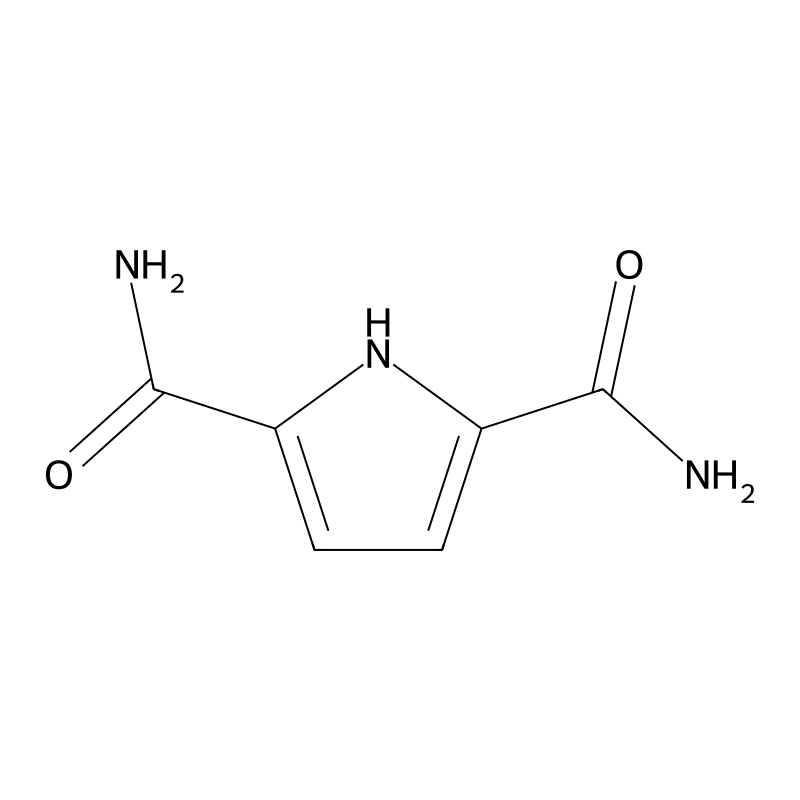

1H-Pyrrole-2,5-dicarboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1H-Pyrrole-2,5-dicarboxamide is a derivative of pyrrole characterized by the presence of two carboxamide functional groups at the 2 and 5 positions of the pyrrole ring. This compound is recognized for its unique structural features, which include a five-membered aromatic ring containing nitrogen atoms. The molecular formula for 1H-pyrrole-2,5-dicarboxamide is C₆H₈N₂O₄, and it has a molecular weight of approximately 172.14 g/mol. Its structure allows for various interactions due to the presence of hydrogen bond donors and acceptors, making it a versatile compound in chemical and biological applications.

Organic Synthesis:

1H-Pyrrole-2,5-dicarboxamide serves as a valuable building block in organic synthesis due to its readily available functional groups - the amide and the pyrrole ring. Studies have explored its utilization in the construction of various heterocyclic compounds, including pyrroles, pyrazoles, and imidazoles. PubChem, National Institutes of Health: )

Medicinal Chemistry:

Research suggests potential applications of 1H-Pyrrole-2,5-dicarboxamide in medicinal chemistry. Its derivatives have been investigated for their anticonvulsant and anti-inflammatory properties. Biosynth Carbosynth Limited: However, further exploration and pre-clinical studies are necessary to establish its efficacy and safety as a potential therapeutic agent.

Material Science:

Recent studies have explored the potential use of 1H-Pyrrole-2,5-dicarboxamide in the development of functional materials. Its derivatives have been incorporated into the design of polymers with interesting properties, such as photoluminescence and self-assembly. ScienceDirect: Further research is needed to understand its potential applications in various material science fields.

- Hydrolysis: The amide bonds can be hydrolyzed to yield the corresponding dicarboxylic acid.

- Nucleophilic Substitution: The nitrogen in the amide can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: It can react with various aldehydes or ketones to form imines or other derivatives, expanding its utility in organic synthesis.

This compound exhibits notable biological activities. Research has indicated that 1H-pyrrole-2,5-dicarboxamide functions as a quorum sensing inhibitor, particularly against Pseudomonas aeruginosa, which is crucial in biofilm formation and pathogenicity. Studies have shown that it can disrupt biofilm architecture and attenuate the expression of quorum sensing-related genes, enhancing the effectiveness of antibiotics when used in combination therapies . Additionally, derivatives of pyrrole compounds are known for their anti-inflammatory and antimicrobial properties .

Several synthesis methods have been reported for 1H-pyrrole-2,5-dicarboxamide:

- Direct Amide Formation: Reacting pyrrole-2,5-dicarboxylic acid with ammonia or amines under acidic conditions to form the corresponding amide.

- Multistep Synthesis: Utilizing starting materials like pyrrole and carboxylic acids through a series of reactions including acylation and amidation.

- Cyclization Reactions: Employing cyclization techniques involving precursors that lead to the formation of the pyrrole ring followed by functionalization at the 2 and 5 positions.

1H-Pyrrole-2,5-dicarboxamide finds applications in various fields:

- Pharmaceuticals: As a scaffold for developing new drugs due to its biological activity.

- Agricultural Chemistry: As a potential agent in pest control through its antimicrobial properties.

- Materials Science: In the synthesis of polymers and materials where its unique structural properties can enhance performance.

Interaction studies have focused on understanding how 1H-pyrrole-2,5-dicarboxamide interacts with biological systems:

- Quorum Sensing Inhibition: Demonstrated significant inhibition of biofilm formation when combined with antibiotics like gentamycin and piperacillin .

- Molecular Docking Studies: These studies have provided insights into how the compound binds to target proteins involved in bacterial communication pathways.

Several compounds share structural similarities with 1H-pyrrole-2,5-dicarboxamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-Pyrrole-2-carboxylic acid | One carboxylic acid group | Simpler structure; less biological activity |

| 3-Methyl-1H-pyrrole-2-carboxylic acid | Methyl substitution at position 3 | Altered electronic properties affecting reactivity |

| 5-Methyl-1H-pyrrole-2-carboxylic acid | Methyl substitution at position 5 | Exhibits different solubility characteristics |

| Pyrrole-2,5-dione | Contains carbonyl groups instead of amides | Different reactivity profile due to carbonyls |

The uniqueness of 1H-pyrrole-2,5-dicarboxamide lies in its dual carboxamide functionality, which enhances its ability to form hydrogen bonds and interact with biological targets more effectively compared to simpler derivatives.